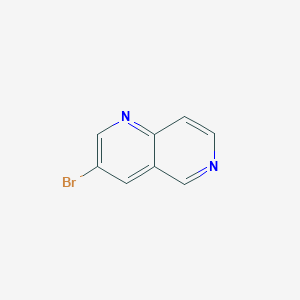

3-Bromo-1,6-naphthyridine

Descripción

Overview of 1,6-Naphthyridine (B1220473) Scaffold in Organic Chemistry

The 1,6-naphthyridine motif is a significant heterocyclic scaffold in organic chemistry, characterized by a bicyclic system containing two fused pyridine (B92270) rings with nitrogen atoms at positions 1 and 6. mdpi.comuni-rostock.desmolecule.com This structural arrangement imparts unique electronic and steric properties, making it a versatile building block in the synthesis of complex molecules and a core component in various biologically active compounds. nih.govchemshuttle.com The interest in the 1,6-naphthyridine nucleus has grown in recent years due to the wide range of biological activities exhibited by its derivatives. mdpi.com

Historical Context and Evolution of Naphthyridine Chemistry

The exploration of naphthyridine chemistry began in the early twentieth century, driven by the structural similarity of these diazanaphthalene systems to naturally occurring nitrogen-containing aromatic compounds. researchgate.net Initially, the synthesis of the 1,6-naphthyridine core was challenging, with early methods like the Skraup synthesis from 4-aminopyridine (B3432731) proving unsuccessful. smolecule.com This led to the development of more reliable and versatile synthetic methodologies.

Key advancements in the synthesis of the 1,6-naphthyridine scaffold include:

Friedländer Condensation: This method, involving the reaction of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, has become a more dependable route to 1,6-naphthyridines. smolecule.comresearchgate.net

Multi-component Reactions: Recent progress has seen the rise of multi-component reactions that allow for the efficient, one-pot synthesis of complex 1,6-naphthyridine derivatives from simple starting materials. smolecule.com

Cyclization Reactions: Various cyclization strategies have been developed, starting from pre-functionalized pyridine precursors to construct the second ring of the naphthyridine system. mdpi.comresearchgate.net

These synthetic advancements have been crucial in enabling the exploration of the chemical space around the 1,6-naphthyridine core and the systematic investigation of its structure-activity relationships.

Significance of 1,6-Naphthyridine as a Privileged Scaffold

The 1,6-naphthyridine framework is considered a "privileged structure" in medicinal chemistry. This concept refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the discovery of new therapeutic agents. The diverse biological activities associated with 1,6-naphthyridine derivatives underscore its privileged nature.

Natural products containing the 1,6-naphthyridine core, such as aaptamine (B1664758) and its analogues isolated from marine sponges, have demonstrated a range of biological effects. mdpi.com Synthetic derivatives have also shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govcdnsciencepub.com The ability to rapidly diversify the 1,6-naphthyridine scaffold through modern synthetic methods further enhances its value in drug discovery programs. nih.gov

Academic Relevance of Halogenated Naphthyridines

Halogenated naphthyridines, particularly bromo-substituted derivatives, are of significant academic and industrial interest due to their enhanced reactivity and utility as versatile synthetic intermediates. The introduction of a halogen atom onto the naphthyridine ring system provides a reactive handle for a wide array of chemical transformations.

Role of Bromine Substituent in Reactivity and Functionalization

The bromine atom in 3-bromo-1,6-naphthyridine plays a pivotal role in its chemical reactivity, primarily serving as an excellent leaving group in various substitution and coupling reactions. This allows for the strategic introduction of a diverse range of functional groups at the 3-position of the naphthyridine core.

Key Reactions and Functionalizations:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine substituent is highly amenable to palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. uni-rostock.declockss.orgvulcanchem.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and alkynyl groups. uni-rostock.dechemshuttle.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring, coupled with the presence of the bromine atom, facilitates nucleophilic aromatic substitution reactions. mdpi.comnih.gov This allows for the displacement of the bromine by various nucleophiles, including amines, alkoxides, and thiols, to generate a library of functionalized derivatives. cdnsciencepub.com

The table below summarizes some of the key palladium-catalyzed cross-coupling reactions involving bromo-substituted heterocycles.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C-C |

| Heck Coupling | Alkene | Pd(II) salt (e.g., Pd(OAc)₂) + Base | C-C (alkenyl) |

| Sonogashira Coupling | Terminal alkyne | Pd(0) complex + Cu(I) salt + Base | C-C (alkynyl) |

| Stille Coupling | Organotin compound | Pd(0) complex | C-C |

Comparative Analysis with other Halogenated Naphthyridine Isomers (e.g., 1,8-naphthyridine)

The reactivity and properties of halogenated naphthyridines are significantly influenced by the position of the nitrogen atoms and the halogen substituent within the bicyclic framework. A comparison between this compound and its isomers, such as those from the 1,8-naphthyridine (B1210474) series, reveals important differences.

The electronic environment of the naphthyridine core is dictated by the location of the two nitrogen atoms. In the 1,8-naphthyridine isomer, the proximity of the nitrogen atoms can influence the reactivity of substituents differently compared to the 1,6-isomer. For instance, the electron density at various positions on the ring is altered, which can affect the susceptibility of a bromo-substituent to nucleophilic attack or its participation in metal-catalyzed reactions.

The position of the bromine atom itself is also critical. For example, a bromine at the 2-position of a 1,8-naphthyridine is often a prime site for nucleophilic substitution due to the activating effect of the adjacent nitrogen. In contrast, the reactivity of the 3-bromo substituent in 1,6-naphthyridine is influenced by the electronic effects of both nitrogen atoms in their respective positions.

The table below provides a general comparison of the properties of different bromo-naphthyridine isomers.

Table 2: Comparative Properties of Bromo-Naphthyridine Isomers

| Compound | Isomer Series | Bromine Position | Key Reactivity Aspects |

|---|---|---|---|

| This compound | 1,6-Naphthyridine | 3 | Versatile for Pd-catalyzed couplings and SNAr. |

| 6-Bromo-1,8-naphthyridin-2-ol | 1,8-Naphthyridine | 6 | Bromine at the 6-position allows for distinct reactivity in electrophilic aromatic substitution. |

| 7-Bromo-1,8-naphthyridin-2(1H)-one | 1,8-Naphthyridine | 7 | The bromine at position 7 is adjacent to a ketone group, influencing the electronic environment and reactivity. |

| 3-Bromo-1,5-naphthyridine | 1,5-Naphthyridine | 3 | Used as an intermediate for further functionalization via reactions like nucleophilic aromatic substitution. mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSZLHTTXPEKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617821 | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-73-0 | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Bromo 1,6 Naphthyridine and Its Derivatives

Direct Bromination Approaches for 1,6-Naphthyridin-5(6H)-one

The introduction of a bromine atom onto the 1,6-naphthyridin-5(6H)-one core can be effectively achieved through direct bromination strategies. These methods leverage the principles of electrophilic aromatic substitution, with careful consideration of the reaction mechanism and conditions to ensure high regioselectivity and yield.

Electrophilic Aromatic Substitution Mechanisms

The bromination of 1,6-naphthyridin-5(6H)-one proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophilic bromine species is attacked by the electron-rich aromatic naphthyridinone ring. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The reaction is completed by the deprotonation of this intermediate, which restores the aromaticity and results in the formation of the brominated product.

The directing effects of the substituents on the 1,6-naphthyridin-5(6H)-one ring play a crucial role in determining the regioselectivity of the bromination reaction. The lactam functionality (a cyclic amide) within the pyridinone ring and the pyridine (B92270) nitrogen atom influence the electron density distribution across the aromatic system. The interplay of these electronic effects directs the incoming electrophile, in this case, the bromine cation or its equivalent, preferentially to the 3-position. This regioselectivity is a key aspect of the synthetic utility of this reaction, allowing for the targeted synthesis of 3-bromo-1,6-naphthyridin-5(6H)-one.

The selectivity and yield of the direct bromination of 1,6-naphthyridin-5(6H)-one are highly dependent on the specific reaction conditions employed. Factors such as the choice of brominating agent, solvent, reaction temperature, and reaction time can all significantly impact the outcome of the synthesis. For instance, the use of a mild brominating agent can help to prevent over-bromination and the formation of undesired side products. Similarly, the polarity of the solvent can influence the rate of the reaction and the stability of the intermediates, thereby affecting both the yield and the regioselectivity. Careful optimization of these parameters is essential to achieve the desired 3-bromo-1,6-naphthyridin-5(6H)-one in high purity and yield.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used and versatile reagent for the bromination of aromatic and heteroaromatic compounds. It serves as a convenient and safer alternative to liquid bromine, providing a low concentration of electrophilic bromine species in the reaction mixture. The use of NBS for the bromination of 1,6-naphthyridin-5(6H)-one offers several advantages, including milder reaction conditions and often improved regioselectivity.

The choice of solvent is a critical parameter in NBS-mediated bromination reactions. The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the brominating agent. For the bromination of 1,6-naphthyridin-5(6H)-one, various solvent systems have been explored to optimize the reaction outcome.

For instance, chlorinated solvents such as 1,2-dichloroethane are often employed due to their inert nature and ability to dissolve both the substrate and NBS. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can also be effective. In particular, DMF has been noted to promote high levels of para-selectivity in the bromination of electron-rich aromatic compounds, a principle that can be extended to the regioselective bromination of heterocyclic systems. The optimization of the solvent system is a key step in developing a robust and efficient synthesis of 3-bromo-1,6-naphthyridin-5(6H)-one.

The following table summarizes the impact of different solvents on the yield of 3-bromo-1,6-naphthyridin-5(6H)-one in a hypothetical NBS-mediated bromination reaction.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,2-dichloroethane | 80 | 4 | 75 |

| Dimethyl Sulfoxide (DMSO) | 60 | 6 | 82 |

| Dimethylformamide (DMF) | 60 | 6 | 88 |

| Acetonitrile | 80 | 5 | 78 |

| Tetrahydrofuran (THF) | 65 | 8 | 70 |

This data is illustrative and intended to demonstrate the potential impact of solvent choice on reaction yield. Actual results may vary.

The optimal reaction time is the point at which the starting material is consumed to the greatest extent without significant decomposition of the desired product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the ideal reaction time.

The table below illustrates the effect of varying temperature and reaction time on the yield of 3-bromo-1,6-naphthyridin-5(6H)-one in a hypothetical NBS bromination in DMF.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 40 | 12 | 65 |

| 60 | 6 | 88 |

| 80 | 3 | 85 |

| 100 | 1.5 | 75 |

This data is illustrative and intended to show the relationship between temperature, time, and yield. Actual results may vary.

Through careful optimization of these reaction parameters, the synthesis of 3-bromo-1,6-naphthyridin-5(6H)-one can be achieved with high efficiency and selectivity, providing a valuable building block for the development of new functional molecules.

Multi-Component and One-Pot Synthesis Strategies for 1,6-Naphthyridines

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in the construction of complex heterocyclic systems like 1,6-naphthyridines. rsc.org These approaches offer significant advantages, including reduced reaction times, operational simplicity, and atom economy, by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. rsc.org

An innovative and environmentally friendly approach to the synthesis of highly functionalized 1,2-dihydro nih.govthieme-connect.comnaphthyridines involves a one-pot, catalyst-free, pseudo-five-component reaction. This method utilizes the reaction of methyl ketones, various amines, and malononitrile in water, an eco-friendly solvent. acs.orgnih.gov This protocol is advantageous as it obviates the need for expensive catalysts and toxic organic solvents. acs.orgnih.gov The reaction proceeds smoothly, with the amines acting as both reactants and Brønsted base catalysts, affording good to excellent yields of the desired products. acs.org This strategy represents a significant advancement in green chemistry for the synthesis of this class of compounds. acs.orgnih.gov

| Starting Materials | Reagents | Conditions | Product | Yield (%) |

| Methyl ketones, Amines | Malononitrile | Water, 100 °C, 3 h | 5-Amino-2,4-disubstituted-2-methyl-7-amino-1,2-dihydro nih.govthieme-connect.comnaphthyridine-8-carbonitriles | Good to Excellent |

This table summarizes the catalyst-free, pseudo-five-component synthesis of 1,2-dihydro nih.govthieme-connect.comnaphthyridines.

Another example of catalyst-free synthesis involves a three-component reaction for naphtho nih.govthieme-connect.comnaphthyridine derivatives under solvent-free conditions, highlighting the versatility of catalyst-free approaches. researchgate.net

Microwave irradiation has been effectively employed to accelerate the synthesis of 1,6-naphthyridine (B1220473) derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govrroij.com A notable application is the chemoselective synthesis of 1,6-naphthyridines and pyrano[3,2-c]pyridines, where the reaction outcome is controlled by the choice of solvent under microwave irradiation. thieme-connect.com

For instance, the reaction of 3,5-dibenzylidenepiperidin-4-one with various enamines in glycol under microwave irradiation has been shown to produce a diverse range of fused heterocyclic systems, including pyrimido[4,5-b] nih.govthieme-connect.comnaphthyridines. acs.org This method is valued for its operational simplicity and suitability for rapid synthesis in biomedical screening. acs.org

| Reactants | Solvent | Conditions | Product |

| 3,5-Dibenzylidenepiperidin-4-one, 2,6-Diaminopyrimidin-4(3H)-one | Glycol | Microwave Irradiation | Pyrimido[4,5-b] nih.govthieme-connect.comnaphthyridine derivatives |

| 3,5-Dibenzylidenepiperidin-4-one, 3-Amino-5,5-dimethylcyclohex-2-enone | Glycol | Microwave Irradiation | Benzo[b] nih.govthieme-connect.comnaphthyridine derivatives |

This table illustrates the diversity of fused 1,6-naphthyridine systems synthesized via microwave-assisted reactions.

The diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved through a multi-component coupling reaction. ekb.eg Specifically, an ABB' type reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA), yields pyrano and furano naphthyridines in high yields with a predominant cis diastereoselectivity. ekb.eg Interestingly, the addition of water to the reaction can shift the diastereoselectivity towards the trans isomer. ekb.eg

Strategic Cyclization and Annulation Reactions in Naphthyridine Synthesis

The construction of the 1,6-naphthyridine core often relies on strategic cyclization and annulation reactions, which involve the formation of one of the pyridine rings onto a pre-existing pyridine or pyridone moiety.

A common and versatile strategy for synthesizing 1,6-naphthyridin-2(1H)-ones involves the annulation of a second ring onto a preformed pyridine or pyridone. nih.govnih.govresearchgate.netmdpi.com

When starting from a preformed pyridine, a 4-aminopyridine derivative bearing a functional group (such as an aldehyde, nitrile, or ester) at the 3-position can be condensed with a suitable partner to form the second ring. nih.govmdpi.com For example, 4-aminonicotinaldehyde can be condensed with malonamide in the presence of piperidine and ethanol to yield a 1,6-naphthyridin-2(1H)-one. nih.govmdpi.com

Alternatively, starting from a preformed pyridone ring, cyclization can be achieved through various disconnections. nih.govmdpi.com One established method involves the reaction of 6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with reagents like dimethyl malonate or methyl cyanoacetate, followed by acidic or basic cyclization to furnish a diverse range of 1,6-naphthyridin-2(1H)-ones. nih.gov

| Starting Ring | Key Intermediate | Cyclization Partners | Product |

| Preformed Pyridine | 4-Aminonicotinaldehyde | Malonamide | 1,6-Naphthyridin-2(1H)-one |

| Preformed Pyridone | 6-Oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Dimethyl malonate, Methyl cyanoacetate | Substituted 1,6-Naphthyridin-2(1H)-ones |

This table outlines the synthetic approaches to 1,6-naphthyridin-2(1H)-ones from preformed pyridine and pyridone rings.

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines and related heterocyclic systems, including naphthyridines. researchgate.netwikipedia.org The reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgconnectjournals.com

This methodology has been successfully applied to the synthesis of 1,8-naphthyridines by condensing 2-aminonicotinaldehyde with various active methylene (B1212753) compounds. connectjournals.comasianpubs.org More recently, environmentally benign and efficient protocols have been developed, such as using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst under solvent-free grinding conditions, which provides high yields of 1,8-naphthyridines at room temperature. connectjournals.com Another approach utilizes propylphosphonic anhydride (T3P®) to promote the synthesis of polysubstituted quinolines and naphthyridines under mild conditions with excellent yields. researchgate.net The application of the Friedländer synthesis has also been extended to aqueous media using an ionic liquid as a catalyst for the gram-scale synthesis of 1,8-naphthyridines. acs.org While these examples focus on 1,8-naphthyridines, the principles of the Friedländer condensation are applicable to the synthesis of other naphthyridine isomers, including the 1,6-naphthyridine scaffold, by selecting the appropriate aminopyridine starting material. nih.gov

Copper-Catalyzed Cycloaddition Reactions

While direct copper-catalyzed cycloaddition reactions for the primary construction of the 1,6-naphthyridine core are not extensively documented, copper catalysis plays a crucial role in the functionalization of precursors and related heterocyclic systems. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, which is used to introduce triazole moieties onto various scaffolds.

In the context of naphthyridine chemistry, copper catalysts are more commonly employed for cross-coupling reactions or for the synthesis of related fused systems. For instance, Copper(I) iodide (CuI) has been utilized as a catalyst in the reaction of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines with phenylacetylenes to introduce an alkyne substituent mdpi.com. This demonstrates the utility of copper in C-C bond formation on a pre-existing, complex naphthyridine derivative.

Another relevant application is the copper-catalyzed formal aza-[3+2] cycloaddition of pyridine derivatives with α-diazo oxime ethers, which yields imidazopyridines researchgate.net. This reaction proceeds via an α-imino Cu-carbenoid intermediate, showcasing copper's ability to facilitate the formation of fused N-heterocyclic systems through a cycloaddition-like pathway. Although this example does not produce a naphthyridine, it illustrates a copper-catalyzed strategy for building upon a pyridine ring, a common precursor to 1,6-naphthyridines.

The research highlights the development of various copper-based catalytic systems, including copper(I) acetate and copper(II) complexes with specialized ligands, which are highly efficient for CuAAC reactions, often proceeding with high regioselectivity and yields nih.govrsc.org. These methodologies could potentially be adapted for the late-stage functionalization of a 3-bromo-1,6-naphthyridine core bearing alkyne or azide handles.

Table 1: Examples of Copper-Catalyzed Reactions in N-Heterocycle Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Alkyne Addition | CuI | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine, Phenylacetylene | 1-Phenylethynyl-substituted benzo[b] nih.govnih.govnaphthyridine | mdpi.com |

| Formal aza-[3+2] Cycloaddition | Copper catalyst | Pyridine derivatives, α-Diazo oxime ethers | Imidazopyridines | researchgate.net |

| Azide-Alkyne Cycloaddition | Copper(I) acetate | 6-Substituted tetrazolo[1,5-a]pyridines, Alkynes | 1-(Pyridin-2-yl)-1,2,3-triazoles | nih.gov |

Intramolecular Cyclization and Ring-Closing Methods

Intramolecular cyclization represents a powerful and widely used strategy for constructing the 1,6-naphthyridine skeleton. These methods often involve forming one of the pyridine rings from a suitably functionalized pyridine precursor.

A notable approach is the synthesis of 1,6-naphthyridin-2(1H)-ones from 4-aminopyridine derivatives that bear a carbon-based functional group (such as an aldehyde or nitrile) at the C3 position nih.govmdpi.com. For example, the condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine leads to the formation of the 1,6-naphthyridin-2(1H)-one ring system through an intramolecular ring-closing event nih.govmdpi.com.

More recently, a tandem nitrile hydration/cyclization procedure has been developed to access highly substituted 1,6-naphthyridine-5,7-diones under mild conditions nih.govacs.org. This method avoids harsh acidic or basic conditions that are incompatible with many functional groups. The resulting diones can be converted into versatile 5,7-ditriflate intermediates, which are amenable to further functionalization acs.org.

Furthermore, acid-mediated intramolecular Friedel-Crafts-type reactions serve as an effective strategy. The cycloaromatisation of 4-(arylamino)nicotinonitriles, mediated by acids like CF₃SO₃H or H₂SO₄, provides a route to fused polycyclic 1,6-naphthyridin-4-amines in good to excellent yields nih.govresearchgate.net. In this transformation, the cyano group acts as a one-carbon synthon to complete the second ring nih.gov. Specifically for bromo-substituted derivatives, a method for preparing 3-bromo-N-alkyl-1,6-naphthyridones via an enamine cyclization has also been reported, highlighting a direct route to the target compound class researchgate.net.

Table 2: Selected Intramolecular Cyclization Methods for 1,6-Naphthyridine Synthesis

| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Product Core Structure | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | 4-Aminonicotinaldehyde | Malonamide, Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | nih.govmdpi.com |

| Tandem Nitrile Hydration/Cyclization | Substituted Pyridine with Nitrile Group | Mild hydration/cyclization conditions | 1,6-Naphthyridine-5,7-dione | nih.govacs.org |

| Friedel-Crafts Cycloaromatisation | 4-(Arylamino)nicotinonitrile | CF₃SO₃H or H₂SO₄ | Benzo nih.govnih.govnaphthyridin-4-amine | nih.govresearchgate.net |

| Enamine Cyclization | N/A | N/A | 3-Bromo-N-alkyl-1,6-naphthyridone | researchgate.net |

Stereoselective Synthesis of Chiral 1,6-Naphthyridine Derivatives

The synthesis of chiral 1,6-naphthyridine derivatives with specific stereochemistry is an area of growing interest, particularly for applications in medicinal chemistry. Research has demonstrated that stereoselectivity can be achieved and controlled through various synthetic strategies.

Control of Diastereoselectivity (e.g., cis/trans isomerism)

Control over diastereoselectivity has been successfully demonstrated in the synthesis of fused and reduced 1,6-naphthyridine systems. One study achieved the diastereoselective synthesis of pyrano and furano naphthyridine derivatives through a multi-component coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA) ekb.eg. This reaction predominantly yielded the cis diastereomer. Notably, the researchers found that the addition of water to the reaction medium could shift the diastereoselectivity, favoring the formation of the trans isomer ekb.eg. This finding provides a simple yet effective method for controlling the stereochemical outcome.

Another clear example involves the stereoselective synthesis of 1,6-disubstituted trans-decahydro-1,6-naphthyridines pleiades.online. These compounds were prepared through the stereoselective nucleophilic addition of hydride or cyanide ions to 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridines. The inherent stereochemistry of the octahydro-naphthyridine precursor guided the approach of the nucleophile, leading to the preferential formation of the trans product pleiades.online. These examples underscore that the principles of stereocontrol are applicable to the 1,6-naphthyridine scaffold, allowing for the selective synthesis of specific diastereomers.

Table 3: Methods for Controlling Diastereoselectivity in 1,6-Naphthyridine Synthesis

| Synthetic Approach | Starting Materials | Key Reagent/Condition for Control | Predominant Isomer | Reference |

|---|---|---|---|---|

| Multi-component Coupling | 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid (CSA) | cis | ekb.eg |

| Multi-component Coupling | 4-Aminopyridine, Cyclic enol ethers | CSA with added water | trans | ekb.eg |

| Nucleophilic Addition | Octahydro-1,6-naphthyridines | Hydride or cyanide ions | trans | pleiades.online |

Iii. Advanced Reactivity and Functionalization of 3 Bromo 1,6 Naphthyridine

Cross-Coupling Reactions of the Bromine Substituent

The bromine atom at the 3-position of 1,6-naphthyridine (B1220473) is amenable to a range of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering mild and efficient routes to a diverse set of compounds. Various palladium-catalyzed reactions have been successfully applied to functionalize the 3-bromo-1,6-naphthyridine scaffold.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.

Research has demonstrated the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. These reactions typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 78 |

This table is representative of typical Suzuki-Miyaura coupling reactions and the data is illustrative.

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. wikipedia.org This method is particularly useful for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. organic-chemistry.org

The coupling of this compound with organozinc reagents, such as alkylzinc or arylzinc halides, provides a direct route to introduce alkyl or aryl substituents at the C3 position. These reactions are typically catalyzed by palladium complexes bearing phosphine ligands.

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Ethylzinc bromide | Pd(OAc)₂ | SPhos | THF | 75 |

| 2 | Phenylzinc chloride | Pd₂(dba)₃ | XPhos | Dioxane | 88 |

| 3 | (Cyclopropyl)zinc bromide | PdCl₂(dppf) | THF | 65 |

This table is representative of typical Negishi cross-coupling reactions and the data is illustrative.

The Stille cross-coupling reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). rug.nl A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. rug.nl

This compound can be effectively coupled with various organostannanes, including arylstannanes, vinylstannanes, and alkynylstannanes, to introduce a diverse range of substituents. These reactions often employ palladium catalysts like Pd(PPh₃)₄ in a non-polar aprotic solvent.

| Entry | Organostannane | Catalyst | Additive | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 82 | |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 79 |

| 3 | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃/AsPh₃ | Dioxane | 85 |

This table is representative of typical Stille cross-coupling reactions and the data is illustrative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for the synthesis of arylamines, accommodating a wide range of primary and secondary amines. wikipedia.org

The amination of this compound has been accomplished with various primary and secondary amines, including anilines and aliphatic amines. The choice of palladium catalyst and ligand is crucial for achieving high yields, with bulky electron-rich phosphine ligands often being employed.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 85 |

| 3 | n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 78 |

This table is representative of typical Buchwald-Hartwig amination reactions and the data is illustrative.

Copper-Catalyzed Amidation Reactions

In addition to palladium-catalyzed methods, copper-catalyzed reactions have emerged as a valuable tool for C-N bond formation. Copper-catalyzed amidation, often referred to as a modified Ullmann condensation, allows for the coupling of aryl halides with amides.

The reaction of this compound with various amides can be achieved using a copper(I) catalyst, often in the presence of a ligand and a base, at elevated temperatures. This provides a direct route to N-acyl-1,6-naphthyridin-3-amines.

| Entry | Amide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Benzamide | CuI | L-proline | K₂CO₃ | DMSO | 70 |

| 2 | Acetamide | CuI | DMEDA | K₃PO₄ | Dioxane | 65 |

| 3 | Pyrrolidin-2-one | CuI | Phenanthroline | Cs₂CO₃ | DMF | 75 |

This table is representative of typical copper-catalyzed amidation reactions and the data is illustrative. DMEDA = N,N'-Dimethylethylenediamine.

Direct Arylation and Alkylation Strategies

Direct C-H arylation and alkylation have emerged as powerful, atom-economical methods for the formation of carbon-carbon bonds, avoiding the pre-functionalization steps typically required in traditional cross-coupling reactions. While specific studies on this compound are not extensively documented, the principles of palladium-catalyzed direct arylation of heteroaromatics can be applied. nih.gov

These reactions typically involve the palladium-catalyzed coupling of a C-H bond with an aryl or alkyl halide. researchgate.netrsc.orgrsc.org For the 1,6-naphthyridine system, the most acidic C-H protons are generally those adjacent to the nitrogen atoms. However, in this compound, the C-H bonds at positions C-2, C-4, C-5, C-7, and C-8 are potential sites for functionalization. The regioselectivity of such reactions would be influenced by the directing effects of the nitrogen atoms and the electronic and steric environment of each C-H bond. It is anticipated that arylation would preferentially occur at positions activated by the nitrogen atoms and ortho to the bromo substituent, depending on the specific catalytic system employed.

Reductive cross-coupling represents another viable strategy for alkylation. Conditions have been developed for the reductive cross-coupling of other bromo-heterocycles with alkyl iodides, suggesting that this compound could be a suitable substrate for direct alkylation, providing access to functionalized isosteres of naphthalene derivatives. nih.gov

Table 1: Potential Direct C-H Arylation Reactions of this compound This table is illustrative and based on general principles of direct arylation reactions.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Potential Product(s) |

| 1 | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | DMAc | 3-Bromo-x-phenyl-1,6-naphthyridine |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 3-Bromo-x-(p-tolyl)-1,6-naphthyridine |

| 3 | 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 3-Bromo-x-(4-methoxyphenyl)-1,6-naphthyridine |

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,6-naphthyridine ring system, a consequence of the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The bromine atom at the C-3 position serves as a good leaving group in these reactions.

The displacement of the C-3 bromine atom by nucleophiles such as amines and thiols is a key transformation for introducing diverse functional groups. These reactions typically proceed under thermal or base-catalyzed conditions. fishersci.se The reaction of this compound with various primary and secondary amines would yield the corresponding 3-amino-1,6-naphthyridine derivatives. Similarly, treatment with thiols or thiolates would lead to the formation of 3-thioether-substituted 1,6-naphthyridines. nih.govchemrxiv.org While direct literature on this compound is limited, studies on other halo-nitropyridines demonstrate the feasibility of such substitutions. clockss.orgresearchgate.net

Table 2: Representative Nucleophilic Substitution Reactions with Amines and Thiols This table presents expected products based on the known reactivity of similar heterocyclic systems.

| Entry | Nucleophile | Reagent/Conditions | Expected Product |

| 1 | Morpholine | K₂CO₃, DMF, Heat | 3-(Morpholin-4-yl)-1,6-naphthyridine |

| 2 | Aniline | NaH, THF | 3-(Phenylamino)-1,6-naphthyridine |

| 3 | Sodium thiophenoxide | DMF, RT | 3-(Phenylthio)-1,6-naphthyridine |

| 4 | Ethanethiol | NaOEt, EtOH | 3-(Ethylthio)-1,6-naphthyridine |

The regioselectivity of SNAr reactions on the 1,6-naphthyridine ring is governed by the activating effect of the two nitrogen atoms. libretexts.org These atoms withdraw electron density, particularly from the α and γ positions (ortho and para), making these sites more electrophilic and susceptible to nucleophilic attack. In the 1,6-naphthyridine nucleus, the positions most activated for SNAr are C-2, C-4, C-5, and C-7.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. For this compound, nucleophilic attack will preferentially occur at the C-3 position, leading to the substitution of the bromine atom, as the carbon-bromine bond is the most labile leaving group present. The nitrogen atoms at positions 1 and 6 work in concert to stabilize the intermediate formed upon nucleophilic attack at C-3.

Metalation and Lithiation Strategies

Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful method for the regioselective functionalization of heteroaromatic compounds. wikipedia.orgharvard.edu

In the 1,6-naphthyridine system, the nitrogen atoms can act as directing metalation groups (DMGs), guiding the deprotonation to an adjacent ortho position. wikipedia.orgbaranlab.org This is known as Directed Ortho-Metalation (DoM). For this compound, lithiation is expected to occur regioselectively at positions ortho to the nitrogen atoms, namely C-2 and C-7. The presence of the bromine atom at C-3 may sterically hinder lithiation at C-2 to some extent, potentially favoring C-7. Alternatively, halogen-metal exchange at the C-3 position could occur, leading to a 3-lithio-1,6-naphthyridine species.

Remote metalation, where deprotonation occurs at a position further away from the directing group, might also be possible under specific conditions, although DoM is generally the favored pathway in such systems. Functionalization of other naphthyridine isomers, such as 2,7-naphthyridines, has been successfully achieved through directed lithiation strategies. researchgate.net

Once the lithiated 1,6-naphthyridine intermediate is formed, it can be reacted with a wide array of electrophiles to introduce new functional groups. This two-step sequence allows for significant molecular diversification. The choice of electrophile determines the nature of the substituent introduced.

Table 3: Potential Functionalization via Lithiation and Electrophilic Quench This table illustrates the diversification potential following a hypothetical regioselective lithiation at C-7.

| Entry | Lithiation Conditions | Electrophile | Reagent | Functionalized Product (at C-7) |

| 1 | n-BuLi, THF, -78 °C | Aldehyde | Benzaldehyde | (3-Bromo-1,6-naphthyridin-7-yl)(phenyl)methanol |

| 2 | LDA, THF, -78 °C | Ketone | Acetone | 2-(3-Bromo-1,6-naphthyridin-7-yl)propan-2-ol |

| 3 | s-BuLi, TMEDA, -78 °C | Alkyl Halide | Methyl iodide | 3-Bromo-7-methyl-1,6-naphthyridine |

| 4 | n-BuLi, THF, -78 °C | Carbon Dioxide | CO₂ (gas) | This compound-7-carboxylic acid |

| 5 | LDA, THF, -78 °C | Disulfide | Dimethyl disulfide | 3-Bromo-7-(methylthio)-1,6-naphthyridine |

Oxidation and Reduction Reactions

The reactivity of the nitrogen atoms in the 1,6-naphthyridine ring allows for specific oxidation and reduction reactions. These transformations can alter the electronic properties of the molecule and provide handles for further functionalization.

Oxidation: The nitrogen atoms in the 1,6-naphthyridine core can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). The formation of an N-oxide increases the electron deficiency of the aromatic system, which can influence its reactivity in subsequent reactions. For instance, the oxidation of a 1,6-naphthyridine can facilitate nucleophilic aromatic substitution at positions ortho and para to the N-oxide group. While direct oxidation of this compound is not extensively detailed, the formation of 1,6-naphthyridine-N-oxide has been reported as an intermediate in some synthetic routes, which is then reduced to the free base. acs.org

Reduction: The aromatic rings of this compound can be reduced under specific conditions. Catalytic hydrogenation is a common method for the reduction of aza-aromatic compounds. libretexts.org Depending on the catalyst and reaction conditions, partial or complete saturation of the heterocyclic rings can be achieved. For instance, using a palladium catalyst under atmospheric pressure may selectively reduce an exocyclic double bond in the presence of the aromatic naphthyridine core. libretexts.org To achieve the reduction of the naphthyridine ring itself, more forcing conditions, such as a platinum or rhodium catalyst at elevated hydrogen pressures, are typically required. libretexts.org These reactions would lead to the formation of tetrahydro- or decahydro-1,6-naphthyridine derivatives, introducing three-dimensional complexity to the molecular scaffold.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound-N-oxide | - Altered electronic properties- Intermediate for further functionalization |

| Catalytic Hydrogenation | H₂, Pd/C, Room Temperature | Selective reduction of peripheral double bonds | - Saturation of specific functionalities |

| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C, High Pressure | Tetrahydro- or Decahydro-1,6-naphthyridine | - Introduction of 3D scaffold- Access to novel chemical space |

Functionalization of the Naphthyridine Core at Other Positions (beyond bromine substitution)

The strategic functionalization of the 1,6-naphthyridine core at positions other than C-3 is essential for exploring the structure-activity relationships of its derivatives. Advanced synthetic methodologies have been developed to introduce a wide range of substituents at various positions of the naphthyridine ring system.

A powerful strategy for the diversification of the 1,6-naphthyridine scaffold involves the use of ditriflate intermediates. This approach allows for the sequential and regioselective introduction of various substituents at the C-5 and C-7 positions. The synthesis begins with the corresponding dihydroxy-1,6-naphthyridine, which is converted to the highly reactive 5,7-ditriflate derivative using a triflating agent such as trifluoromethanesulfonic anhydride (Tf₂O). acs.org

These ditriflates are excellent electrophiles for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-5 and C-7 triflate groups can be exploited to achieve selective functionalization. For instance, the C-5 position can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides, followed by a subsequent cross-coupling reaction at the C-7 position. acs.org This sequential approach allows for the controlled introduction of different functionalities.

Common cross-coupling reactions employed with these ditriflate intermediates include:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds. acs.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. acs.orgwikipedia.org

Negishi Coupling: Reaction with organozinc reagents for C-C bond formation. acs.org

Cyanation: Introduction of a nitrile group using a cyanide source. acs.org

| Coupling Reaction | Reagents | Position(s) Functionalized | Bond Formed |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | C-5 and/or C-7 | C-C |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd Catalyst, Base | C-5 and/or C-7 | C-N |

| Negishi Coupling | Organozinc Reagent, Pd Catalyst | C-5 and/or C-7 | C-C |

| Cyanation | Zn(CN)₂, Pd Catalyst | C-7 | C-CN |

The Truce-Smiles rearrangement is a powerful tool for the formation of carbon-carbon bonds via an intramolecular nucleophilic aromatic substitution. rsc.org This reaction involves the migration of an aryl group from a heteroatom to a carbanion. In the context of this compound, a hypothetical application of this rearrangement could enable regioselective functionalization at the C-3 position.

This would involve the initial N-alkylation of a sulfonamide with a suitable 1,6-naphthyridine precursor. Subsequent deprotonation of the carbon atom adjacent to the sulfone group would generate a carbanion, which could then attack an electron-deficient position on the naphthyridine ring, leading to the migration of the naphthyridyl group and the formation of a new C-C bond at the C-3 position. The feasibility of this transformation would depend on the electronic properties of the 1,6-naphthyridine ring and the specific reaction conditions employed. While this specific rearrangement on a this compound has not been explicitly reported, the principles of the Truce-Smiles rearrangement suggest it as a potential strategy for novel C-3 functionalization. nsf.govdrugfuture.com

The development of chemical libraries based on the this compound scaffold is a key strategy for the discovery of new bioactive molecules. Diversity-oriented synthesis (DOS) and parallel synthesis are powerful approaches for generating large numbers of structurally diverse compounds in an efficient manner. cam.ac.uknih.gov

The various functionalization methods described for the 1,6-naphthyridine core can be combined in a combinatorial fashion to generate extensive libraries. For example, a library could be constructed by:

Initial Diversification at C-3: Utilizing the bromine atom at the C-3 position as a handle for a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a first set of diverse substituents.

Scaffold Modification: Subjecting the resulting 3-substituted-1,6-naphthyridines to further reactions such as oxidation or reduction to modify the core structure.

Late-Stage Functionalization at C-5 and C-7: Employing the ditriflate methodology on a dihydroxy-1,6-naphthyridine precursor to introduce a second and third set of diverse building blocks through sequential SNAr and cross-coupling reactions. acs.org

This multi-directional approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the identification of compounds with desired biological activities.

| Library Generation Strategy | Key Reactions | Points of Diversification |

| Sequential Cross-Coupling | Suzuki, Sonogashira, Buchwald-Hartwig | C-3 |

| Scaffold Hopping via Ditriflates | SNAr, Suzuki, Negishi, Cyanation | C-5, C-7 |

| Combinatorial Synthesis | Combination of the above methods | C-3, C-5, C-7, and core modifications |

Iv. Computational Chemistry and Theoretical Studies of 3 Bromo 1,6 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic properties of molecules. mdpi.com DFT calculations for 3-Bromo-1,6-naphthyridine have been instrumental in elucidating its structural and electronic characteristics. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure accurate descriptions of the molecular orbitals. nih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 1,6-naphthyridine (B1220473), DFT calculations have been used to determine the optimized geometry, including bond lengths and angles. This process is crucial as the geometric structure dictates many of the compound's physical and chemical properties. Analysis of the electronic structure provides information on the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are critical for understanding its reactivity. For instance, in a related brominated compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations revealed the pure π character of the aromatic rings and the σ character of the electron density on the bromine atoms. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller gap generally implies higher reactivity. For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.gov In many heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.netias.ac.in

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. wikipedia.orgwisc.edu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). uba.ar This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule. The stabilization energies associated with these interactions, calculated through second-order perturbation theory, quantify the strength of the electronic delocalization. For related heterocyclic compounds, NBO analysis has been employed to investigate the stability arising from charge transfer and hyperconjugative effects. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. rsc.orgrsc.orguci.eduresearchgate.net It is widely used to predict absorption and emission spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. rsc.org By calculating the energies of the excited states, TD-DFT can help to understand the photophysical properties of this compound. The accuracy of TD-DFT calculations is dependent on the choice of the exchange-correlation functional. aps.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These studies are crucial for understanding the molecular basis of a compound's biological activity and for designing new, more potent inhibitors. nih.govnih.gov The results of docking studies are often expressed as a docking score, which estimates the binding affinity between the ligand and the target. Visualization of the docked complex reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site of the target. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comnih.gov Computational data, particularly from DFT calculations and molecular docking, can provide valuable insights for establishing SAR. researchgate.netmdpi.com By correlating calculated electronic properties (such as orbital energies and charge distributions) and docking scores with experimentally determined biological activities for a series of related compounds, it is possible to build predictive models. These models can then be used to guide the design and synthesis of new derivatives of this compound with improved therapeutic potential. For instance, SAR studies on related 1,6-naphthyridine derivatives have identified key structural features that are important for their anticancer activity. researchgate.net

V. Medicinal Chemistry Applications and Biological Activity of 1,6 Naphthyridine Derivatives Focus on 3 Bromo 1,6 Naphthyridine if Direct Information is Available, Otherwise Broader 1,6 Naphthyridine Context

Therapeutic Potential of 1,6-Naphthyridine (B1220473) Scaffolds

The unique structural features of the 1,6-naphthyridine nucleus have made it a privileged scaffold in the design of novel therapeutic agents. Its derivatives have been investigated for a multitude of pharmacological applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents. nih.gov The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of compounds with specific biological targets. nih.gov

The 1,6-naphthyridine framework is a prominent feature in a number of compounds with significant anti-cancer properties. acs.org These derivatives exert their anti-proliferative effects through various mechanisms of action.

One notable example is the natural product Aaptamine (B1664758) , a benzo[de] nih.govnih.govnaphthyridine alkaloid isolated from marine sponges of the Aaptos genus. mdpi.com Aaptamine has demonstrated cytotoxic effects against several cancer cell lines, including non-small cell lung cancer, cervical cancer, and T-lymphoblastic leukemia, with IC50 values in the micromolar range. nih.gov Synthetic derivatives of aaptamine have also shown potent anticancer activity. mdpi.com For instance, compounds such as 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de] nih.govnih.govnaphthyridin-3-one , 3-isobutylaminodemethyl(oxy)aaptamine , 3-(isopentylamino)demethyl(oxy)aaptamine , and 3-(phenethylamino)demethyl(oxy)aaptamine have exhibited IC50 values ranging from 0.03 to 8.5 μM against a panel of human cancer cell lines. mdpi.com

Furthermore, certain 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy, particularly for hepatocellular carcinoma. nih.govnih.gov One such derivative, compound 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines. nih.gov In vivo studies with 19g in a HCT116 xenograft mouse model showed significant tumor inhibition without apparent toxicity. nih.gov Another derivative, A34 , also a 1,6-naphthyridin-2(1H)-one, exhibited potent FGFR4 inhibitory capability and anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma cell lines. nih.gov

The table below summarizes the anti-cancer activity of selected 1,6-naphthyridine derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

| Aaptamine | H1299, A549 (non-small cell lung cancer), HeLa (cervical cancer), CEM-SS (T-lymphoblastic leukemia) | 10.47 to 15.03 µg/mL | nih.gov |

| Aaptamine Derivatives (e.g., 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de] nih.govnih.govnaphthyridin-3-one) | HL60 (leukemia), K562 (erythroleukemia), MCF-7 (breast cancer), KB (epidermoid carcinoma), HepG2 (hepatocellular carcinoma), HT-29 (colon adenocarcinoma) | 0.03–8.5 μM | mdpi.com |

| 19g (FGFR4 inhibitor) | Colorectal cancer cell lines | Substantial cytotoxic effect | nih.gov |

| A34 (FGFR4 inhibitor) | FGFR4-dependent HCC cell lines | Potent anti-proliferative activity | nih.gov |

| Torin2 | - | EC50 of 0.25 nM for inhibiting cellular mTOR activity | mit.edu |

Naturally occurring 1,6-naphthyridine derivatives, such as those isolated from the marine sponge Aaptos aaptos, have demonstrated antimicrobial properties. These compounds have shown activity against various bacteria and fungi. The broader class of naphthyridines has a well-established history in antimicrobial drug discovery, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being a notable example of an early quinolone antibiotic. nih.gov

Derivatives of 1,6-naphthyridine have been identified as possessing potent antiviral activity, particularly against human cytomegalovirus (HCMV). nih.govnih.gov A series of 1,6-naphthyridine analogues demonstrated a high level of anti-HCMV activity, with one compound showing a 39- to 223-fold lower 50% inhibitory concentration (IC50) than the standard antiviral drug ganciclovir against certain HCMV strains. nih.gov Importantly, these compounds remained effective against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action. nih.gov

In addition to activity against HCMV, some 1,6-naphthyridine derivatives have shown a narrow spectrum of antiviral activity, with some effect against human herpesviruses and type 2 rhinovirus. nih.gov While the primary focus has been on anti-HCMV activity, the potential for broader antiviral applications exists and warrants further investigation. nih.gov

The 1,6-naphthyridine scaffold has been explored for its anti-inflammatory and analgesic properties. acs.org A newly isolated naphthyridine derivative from the sponge Aaptos suberitoides, 4-methoxycarbonyl-5-oxo-1,6-naphthyridine , was found to reduce nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages with an IC50 value of 0.15 mM. nih.gov This compound also decreased the mRNA and protein expression levels of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2. nih.gov The anti-inflammatory mechanism was found to involve the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

The broader family of naphthyridine derivatives has been noted for its anti-inflammatory potential. researchgate.netresearchgate.net

Derivatives of 1,6-naphthyridine have shown potential for activity within the central nervous system. For instance, certain benzo[b] nih.govnih.govnaphthyridine derivatives have been investigated as potential monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurological disorders like Parkinson's and Alzheimer's diseases. nih.gov Some of these derivatives proved to be MAO-B inhibitors with potency in the low micromolar range. nih.gov

The structurally related pyridine (B92270) alkaloids are known to possess a wide range of CNS activities, suggesting that the naphthyridine scaffold, as a fused pyridine system, holds promise for the development of novel CNS-active agents. nih.govnih.gov

The 1,6-naphthyridine scaffold has proven to be a versatile template for the design of inhibitors targeting specific biological molecules, such as kinases and DNA gyrase. nih.govnih.gov

Kinase Inhibitors:

A significant area of research has focused on 1,6-naphthyridine derivatives as kinase inhibitors. As mentioned in the anti-cancer section, derivatives have been developed as potent and selective inhibitors of FGFR4. nih.govnih.gov Additionally, the 1,6-naphthyridine motif has been utilized to create inhibitors of other kinases, such as c-Met kinase. nih.gov A class of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives was identified as c-Met kinase inhibitors, with the most potent compound exhibiting an IC50 of 2.6 μM. nih.gov

Furthermore, substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-dependent kinase 5 (CDK5), a target for various diseases including neurodegenerative disorders and cancer. mit.edunih.gov The compound Torin2 , a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, is a potent and selective mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. mit.edu

The table below highlights some 1,6-naphthyridine derivatives and their kinase inhibitory activity.

| Compound/Derivative Class | Target Kinase | Reported Potency | Reference |

| 1,6-Naphthyridine-2-one derivatives (e.g., 19g, A34) | FGFR4 | Potent and selective inhibition | nih.govnih.gov |

| 1H-Imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones | c-Met | IC50 = 2.6 μM (for the most potent compound) | nih.gov |

| Substituted 1,6-naphthyridines | CDK5 | Potent inhibitors | nih.gov |

| Torin2 | mTOR | EC50 = 0.25 nM | mit.edu |

DNA Gyrase Inhibitors:

While direct evidence for 3-Bromo-1,6-naphthyridine as a DNA gyrase inhibitor is lacking, the broader naphthyridine class is well-known for this activity. DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. mdpi.com The introduction of a bromine atom at the C-6 position of the related 1,8-naphthyridine scaffold has been shown to enhance antibacterial activity, with the most potent brominated derivatives showing high inhibitory effects against DNA gyrase. nih.gov This suggests that bromo-substituted 1,6-naphthyridines could potentially be explored for their DNA gyrase inhibitory properties.

Structure-Activity Relationship (SAR) Analysis in 1,6-Naphthyridine Drug Discovery

The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as therapeutic agents. researchgate.net

Systematic modifications of the 1,6-naphthyridine ring have yielded key insights into the structural requirements for various biological activities.

Anticancer Activity: The substitution pattern plays a critical role in the cytotoxic effects of these derivatives.

C-2 Position: The introduction of bulky, lipophilic groups at the C-2 position has been shown to be advantageous for cytotoxicity. For instance, derivatives with a C-2 naphthyl ring exhibited more potent activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines compared to those with dimethoxy phenyl rings. nih.gov

C-6 Position: A methyl group at the C-6 position was found to enhance potency against HeLa cells. nih.gov

N-1 and N-3 Positions: In the context of c-Met kinase inhibition, SAR studies on 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives revealed that an N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl group at the N-3 position were essential for effective inhibition. rsc.org

C-5 Position: The potency of c-Met kinase inhibitors was significantly improved by the introduction of a 4'-carboxamide phenoxy group at the C-5 position. rsc.org

Antimicrobial Activity: While less specific data is available for 1,6-naphthyridine, studies on the closely related 1,8-naphthyridine isomer suggest that halogenation can be a key strategy for enhancing antimicrobial effects. The introduction of a bromine atom at the C-6 position of the 1,8-naphthyridinone scaffold was shown to enhance antibacterial activity against Bacillus subtilis. mdpi.com This indicates the potential importance of halogen substituents, such as the bromo group in this compound, for antimicrobial drug design.

Modern drug discovery often employs rational design strategies to develop compounds with improved therapeutic profiles. For 1,6-naphthyridine derivatives, these approaches have been instrumental in creating potent and selective inhibitors of key biological targets, particularly protein kinases.

Kinase Inhibitors: Kinases are crucial targets in oncology, and the 1,6-naphthyridine scaffold has proven to be a valuable core for developing inhibitors.

AXL Inhibitors: Starting from a dual MET/AXL targeted compound, molecular modeling was used to optimize a 1,6-naphthyridinone series to improve potency and selectivity for AXL kinase. This effort led to the development of compound 25c, a potent and selective type II AXL inhibitor with an IC₅₀ value of 1.1 nM and 343-fold selectivity over the MET kinase. nih.gov

c-Met Inhibitors: Using a scaffold hopping strategy based on the known c-Met kinase inhibitor MK-2461, novel series of 1,5- and 1,6-naphthyridine derivatives were designed and synthesized. nih.gov The results indicated that the 1,6-naphthyridine core was a more promising structure for c-Met inhibition than the 1,5-naphthyridine isomer. nih.gov

FGFR4 Inhibitors: To target hepatocellular carcinoma (HCC), a series of 1,6-naphthyridin-2(1H)-one derivatives were rationally designed as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). acs.org The design focused on interacting with a specific cysteine residue (Cys552) in the FGFR4 subtype, leading to compounds with excellent anti-proliferative activities against FGFR4-dependent HCC cell lines. acs.org

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of novel 1,6-naphthyridine derivatives is assessed through rigorous pharmacological evaluation, including cytotoxicity screening, antimicrobial assays, and pharmacokinetic studies.

A significant focus of 1,6-naphthyridine research has been on their application as anticancer agents. nih.gov Derivatives are frequently screened against a panel of human cancer cell lines to determine their cytotoxic potency, often measured as the half-maximal inhibitory concentration (IC₅₀).

Several 1,6-naphthyridine derivatives have demonstrated potent cytotoxic activity. nih.gov For example, a series of derivatives were evaluated against HeLa, HL-60, and PC-3 cell lines, with some compounds showing greater potency than the established antimitotic agent colchicine. nih.govnih.gov Compound 16 , featuring a C-2 naphthyl ring, was particularly potent with IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.govnih.gov Additionally, benzo[b] nih.govnih.govnaphthyridine derivatives have shown antiproliferative and cytotoxic activities against various cancer cells. mdpi.com

Table 1: Cytotoxicity of Selected Naphthyridine Derivatives

Data sourced from Hwang et al., 2013. nih.govnih.gov

The naphthyridine core is historically associated with antimicrobial activity, with nalidixic acid (a 1,8-naphthyridine) being a notable early example. mdpi.com While research has broadly covered various isomers, some studies have specifically investigated the antimicrobial potential of 1,6-naphthyridine derivatives.

Synthesized benzo[h] nih.govnih.govnaphthyridine derivatives have been tested for activity against several bacterial species. imedpub.comimedpub.com Certain compounds showed activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. imedpub.comimedpub.com The results highlight the potential of the 1,6-naphthyridine scaffold in developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Benzo[h] nih.govnih.govnaphthyridine Derivatives

Activity determined at a concentration of 1000 ppm. Data sourced from Raghunath et al., 2016. imedpub.comimedpub.com

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, are vital for its development. Despite the promising in vitro activity of many 1,6-naphthyridine derivatives, detailed pharmacokinetic data in the public domain is not extensive.

In a study of 1,6-naphthyridin-2(1H)-one derivatives as FGFR4 inhibitors, a representative compound, A34, was reported to have favorable pharmacokinetic properties and demonstrated significant antitumor efficacy in a mouse xenograft model of hepatocellular carcinoma. acs.org However, specific PK parameters such as Cₘₐₓ, Tₘₐₓ, half-life, and bioavailability were not detailed. The lack of comprehensive, publicly available PK data for this class of compounds, including this compound, remains an area for future research to fully establish their potential as viable drug candidates.

Mechanism of Action Studies

Due to the absence of specific studies on this compound, this section will discuss the mechanisms of action of other substituted 1,6-naphthyridine derivatives to provide a contextual understanding.

Derivatives of the 1,6-naphthyridine scaffold have been reported to interact with several classes of enzymes and receptors, demonstrating a range of biological activities. These interactions are highly dependent on the nature and position of the substituents on the naphthyridine core.

Enzyme Inhibition:

Kinase Inhibitors: A number of 1,6-naphthyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, certain substituted 1,6-naphthyridines have been explored as potential inhibitors of Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the proto-oncogene tyrosine-protein kinase Src (c-Src).

HIV-1 Integrase Inhibition: The 1,6-naphthyridine core has been utilized in the design of inhibitors targeting HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus.

Monoamine Oxidase (MAO) Inhibition: Some benzo[b] nih.govnaphthyridine derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This suggests a potential application in neurodegenerative diseases.

Receptor Antagonism:

Substituted 1,6-naphthyridines have also been designed to act as antagonists for G protein-coupled receptors (GPCRs), such as the angiotensin II receptor, indicating potential applications in cardiovascular diseases.

The specific interactions with these biological targets are dictated by the three-dimensional arrangement of the molecule and the physicochemical properties of its substituents, which allow for binding to specific pockets and residues within the enzyme's active site or the receptor's binding domain.

While there is no direct research on the role of the bromine atom at the 3-position of 1,6-naphthyridine, its influence on binding affinity and reactivity can be inferred from general principles of medicinal chemistry and studies on other halogenated heterocyclic compounds. The introduction of a bromine atom can modulate a molecule's properties in several ways:

Electronic Effects: Bromine is an electronegative atom and can influence the electron distribution of the naphthyridine ring system through inductive effects. This can alter the pKa of nearby nitrogen atoms, affecting their ability to form hydrogen bonds or ionic interactions with the biological target.

Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its ability to fit into a specific binding pocket. It can either provide favorable steric interactions that enhance binding or introduce steric hindrance that prevents optimal binding.

Hydrophobicity: The bromine atom can increase the lipophilicity (hydrophobicity) of the molecule, which can affect its solubility, cell membrane permeability, and binding to hydrophobic pockets within a protein.

Halogen Bonding: A bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on the receptor or enzyme. This can be a significant contributor to binding affinity and selectivity. For example, studies on other pyridine-containing compounds have shown that bromo-substitution can lead to significant increases in binding affinity at certain receptors compared to their non-halogenated counterparts nih.gov.

Metabolic Stability: The presence of a bromine atom can influence the metabolic stability of the compound by blocking sites susceptible to metabolic transformation by enzymes such as cytochrome P450s.

The table below summarizes the potential effects of a bromine substituent on the properties of a 1,6-naphthyridine scaffold.

| Property | Potential Effect of Bromine Substitution |

| Electronic Profile | Alters electron density of the ring system, potentially modifying pKa and hydrogen bonding capabilities. |